1-(5-(Methylthio)pyridin-2-yl)ethanone
Description
1-(5-(Methylthio)pyridin-2-yl)ethanone is a pyridine derivative characterized by a methylthio (-SMe) substituent at the 5-position of the pyridine ring and an acetyl group (-COCH₃) at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-donating and hydrophobic properties of the methylthio group, which can modulate reactivity, solubility, and biological interactions. Its structural framework is shared with numerous pyridine-based analogs, making comparative studies essential for understanding structure-activity relationships (SARs) .
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-(5-methylsulfanylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-6(10)8-4-3-7(11-2)5-9-8/h3-5H,1-2H3 |
InChI Key |
AIOWBHJUPHILTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(5-(Methylthio)pyridin-2-yl)ethanone with pyridine derivatives bearing substituents at analogous positions, focusing on substituent effects and applications.
Substituent Variations at the Pyridine 5-Position
Key Insights :
- Hydrophobicity : -SMe enhances lipophilicity compared to polar groups like -OMe, which may improve blood-brain barrier penetration in drug candidates .
Substituent Variations at the Pyridine 2-Position
Key Insights :
- Reactivity : The acetyl group (-COCH₃) at the 2-position allows for condensation reactions, enabling the synthesis of heterocyclic scaffolds .
- Steric Effects : Bulky substituents (e.g., -Br, -CH₃) at adjacent positions may hinder rotational freedom, affecting binding in enzyme active sites .
Complex Pyridine Derivatives with Extended Functionality
Key Insights :
- Pharmacological Potential: Complex derivatives with extended aromatic systems (e.g., quinoxaline) or enzyme-targeting groups (e.g., piperazine) demonstrate broader therapeutic applications compared to simpler analogs .
- Synergistic Effects : Combining pyridine with sulfonamide or morpholine groups enhances target specificity and metabolic stability .
Physicochemical Properties (Inferred from Substituent Trends)
| Property | 1-(5-(Methylthio)pyridin-2-yl)ethanone | 1-(5-Fluoropyridin-2-yl)ethanone | 1-(5-Methoxypyridin-3-yl)ethanone |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~1.8 | ~0.9 |
| Solubility (Polar Solvents) | Low | Moderate | High |
| Reactivity | Moderate electrophilicity | High electrophilicity | Low electrophilicity |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
